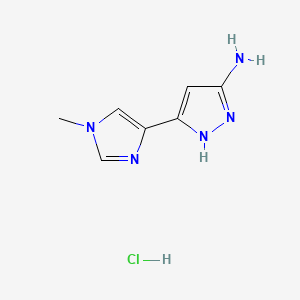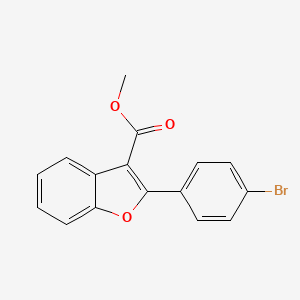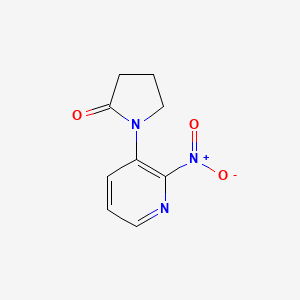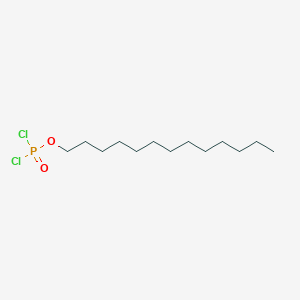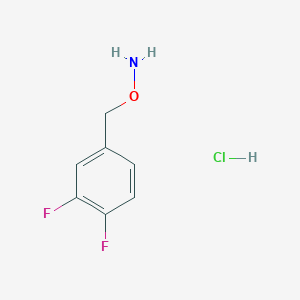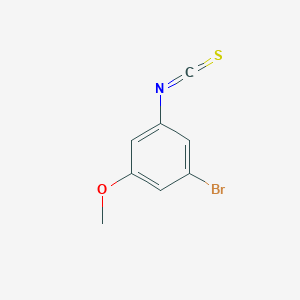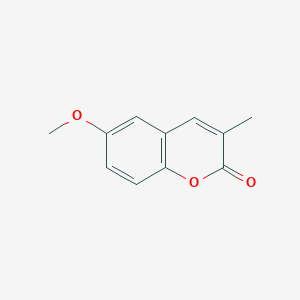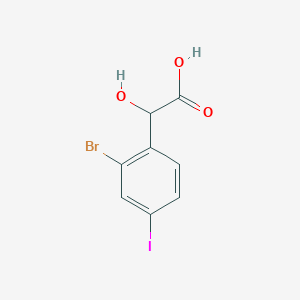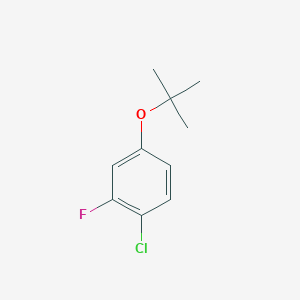
4,5-Dichloro-2-nitrophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Cl2N2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of two chlorine atoms and a nitro group on the phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloro-2-nitroaniline with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which provides a versatile and efficient route to isothiocyanates .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and minimize the risk of hazardous by-products. The use of advanced purification methods, such as recrystallization and chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols, leading to the formation of thiourea and carbamate derivatives.
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfonyl Derivatives: Formed from the oxidation of the isothiocyanate group.
Scientific Research Applications
4,5-Dichloro-2-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-nitrophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function. The compound can target specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their structure and activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Isothiocyanate: Lacks the chlorine substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-4-nitrophenyl Isothiocyanate: Contains a single chlorine atom, resulting in different reactivity and selectivity compared to 4,5-Dichloro-2-nitrophenyl Isothiocyanate.
Phenyl Isothiocyanate: The parent compound without any substituents, exhibiting different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in chemical reactions. These substituents also influence its physical properties, such as solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H2Cl2N2O2S |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
1,2-dichloro-4-isothiocyanato-5-nitrobenzene |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H |
InChI Key |
YVEVTYSDWRMDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


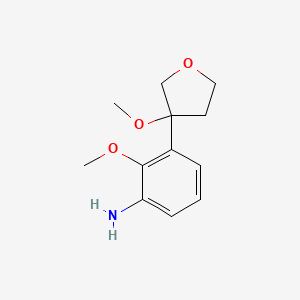
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
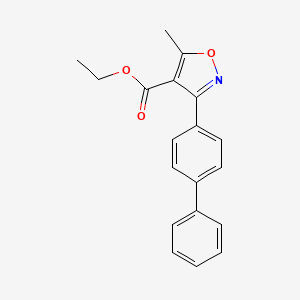
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
